molecular formula C14H9ClN2O2 B12925923 9-Chloro-3-methyl-5-nitroacridine CAS No. 255713-06-5

9-Chloro-3-methyl-5-nitroacridine

Cat. No.: B12925923
CAS No.: 255713-06-5
M. Wt: 272.68 g/mol
InChI Key: TYFASVRUERDIFM-UHFFFAOYSA-N
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Description

9-Chloro-3-methyl-5-nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their cytotoxic properties . This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the acridine ring.

Preparation Methods

The synthesis of 9-Chloro-3-methyl-5-nitroacridine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylacridine and nitrobenzene derivatives.

    Chlorination: The chlorine atom is introduced via chlorination reactions, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Cyclization: The final step involves cyclization to form the acridine ring structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

9-Chloro-3-methyl-5-nitroacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Chloro-3-methyl-5-nitroacridine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-Chloro-3-methyl-5-nitroacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cytotoxic effects, making it a potential anti-cancer agent . The compound may also interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its cytotoxicity .

Comparison with Similar Compounds

9-Chloro-3-methyl-5-nitroacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

9-Chloro-3-methyl-5-nitroacridine is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10ClN3O2
  • Molecular Weight : 287.70 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit various cellular processes. The nitro group in the compound is known to undergo reduction, leading to the formation of reactive intermediates that can damage DNA and induce apoptosis in cancer cells.

  • DNA Intercalation : The acridine moiety allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group can lead to increased ROS production, contributing to oxidative stress and cell death.
  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against melanoma cells, showing a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
Melanoma A5.0Induction of apoptosis
Melanoma B4.2DNA intercalation and ROS generation
Breast Cancer6.5Topoisomerase inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial DNA synthesis and induce cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Studies

  • Study on Melanoma Treatment :
    A recent investigation assessed the cytotoxic effects of this compound on melanotic and amelanotic melanoma cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
  • Antimicrobial Efficacy :
    Another study explored the antimicrobial potential of this compound against multidrug-resistant bacteria. The findings revealed that it effectively inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its potential as a lead compound in antibiotic development .

Properties

CAS No.

255713-06-5

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

9-chloro-3-methyl-5-nitroacridine

InChI

InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3

InChI Key

TYFASVRUERDIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl

Origin of Product

United States

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